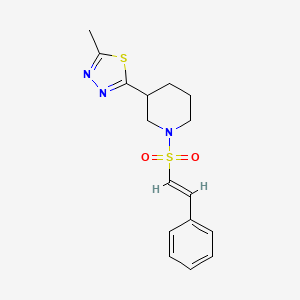

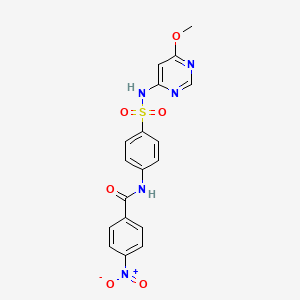

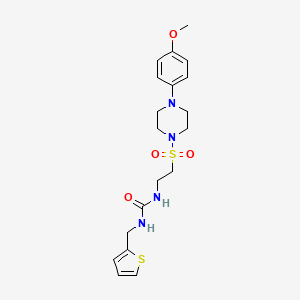

![molecular formula C17H16N2O3S2 B2377676 N-(4-ethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide CAS No. 896359-91-4](/img/structure/B2377676.png)

N-(4-ethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(4-ethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide” is a compound that contains a benzothiazole ring, which is a type of heterocyclic compound. Benzothiazoles are aromatic compounds that contain a benzene ring fused to a thiazole ring .

Chemical Reactions Analysis

Again, while specific reactions involving “this compound” are not available, benzothiazoles can undergo a variety of reactions. As mentioned earlier, they can undergo C2–H functionalization with triphenylphosphine .Aplicaciones Científicas De Investigación

Cardiac Electrophysiological Activity : A study by Morgan et al. (1990) explored the cardiac electrophysiological activity of N-substituted imidazolylbenzamides and benzene-sulfonamides, showing potency comparable to sematilide, a class III agent in clinical trials (Morgan et al., 1990).

Anticancer Evaluation : Ravinaik et al. (2021) focused on the design, synthesis, and anticancer evaluation of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides. These compounds exhibited moderate to excellent anticancer activity (Ravinaik et al., 2021).

Antiarrhythmic Activity : Ellingboe et al. (1992) synthesized and analyzed the antiarrhythmic activity of a series of 4-[(methylsulfonyl)amino]benzamides and sulfonamides, revealing potent Class III activity (Ellingboe et al., 1992).

Stearoyl-CoA Desaturase-1 Inhibition : Uto et al. (2009) reported on the SAR studies of 3-(2-hydroxyethoxy)-N-(5-benzylthiazol-2-yl)-benzamides as stearoyl-CoA desaturase-1 (SCD-1) inhibitors, identifying potent inhibitors with good oral bioavailability (Uto et al., 2009).

Antimalarial and Antifungal Action : Fahim and Ismael (2021) investigated the antimalarial activity and ADMET properties of N-(phenylsulfonyl)acetamide derivatives, identifying compounds with potent antimalarial activity (Fahim & Ismael, 2021).

Na+/H+ Antiporter Inhibitors : Baumgarth et al. (1997) developed potent and selective benzoylguanidines as Na+/H+ exchanger inhibitors, useful in treating acute myocardial infarction (Baumgarth et al., 1997).

Anticancer Agents : Yılmaz et al. (2015) synthesized pro-apoptotic indapamide derivatives showing anticancer activity, particularly against melanoma cell lines (Yılmaz et al., 2015).

Direcciones Futuras

The future directions for research on “N-(4-ethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide” would likely depend on its properties and potential applications. Benzothiazoles are a class of compounds that have been studied for their potential uses in various fields, including medicinal chemistry .

Propiedades

IUPAC Name |

N-(4-ethyl-1,3-benzothiazol-2-yl)-4-methylsulfonylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3S2/c1-3-11-5-4-6-14-15(11)18-17(23-14)19-16(20)12-7-9-13(10-8-12)24(2,21)22/h4-10H,3H2,1-2H3,(H,18,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBWAEGVOOFCLOR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

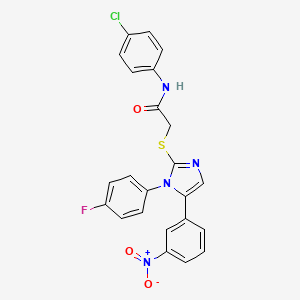

![2-{[(3-[1,1'-biphenyl]-4-yl-3-oxopropylidene)amino]oxy}-N-(5-iodo-2-pyridinyl)acetamide](/img/structure/B2377599.png)

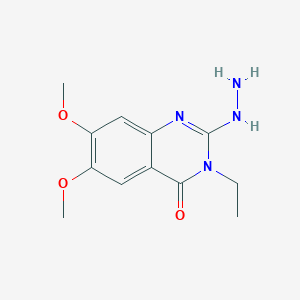

![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[3-(N-ethylanilino)propyl]benzamide](/img/no-structure.png)

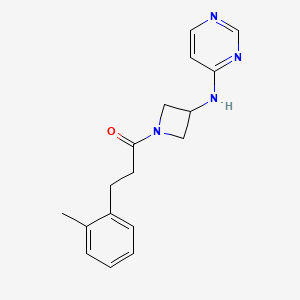

![N-(4-Imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2377611.png)

![1-[(Tert-butoxy)carbonyl]-5-cyclopropylpyrrolidine-2-carboxylic acid](/img/structure/B2377613.png)